
N-(4-Aminophenyl)-2-(2-methylphenoxy)butanamide
Vue d'ensemble
Description
N-(4-Aminophenyl)-2-(2-methylphenoxy)butanamide, also known as AMPB, is a synthetic compound that has been studied for its potential applications in a range of scientific research fields. AMPB has shown promise in its ability to act as a selective inhibitor of monoamine oxidase A (MAO-A). This inhibition has been studied for its potential to be used in the treatment of depression, Alzheimer’s disease, Parkinson’s disease, and other neurological conditions. In addition to its potential therapeutic applications, AMPB has been studied for its ability to act as a substrate or inhibitor of various enzymes, as well as its ability to act as a ligand for various receptors.
Mécanisme D'action
N-(4-Aminophenyl)-2-(2-methylphenoxy)butanamide is thought to act as a selective inhibitor of MAO-A by binding to the active site of the enzyme, which prevents the enzyme from performing its normal function. This inhibition of MAO-A has been shown to be reversible, meaning that the enzyme can return to its normal activity after the inhibitor is removed.
Biochemical and Physiological Effects
N-(4-Aminophenyl)-2-(2-methylphenoxy)butanamide has been shown to have a variety of biochemical and physiological effects. In addition to its ability to act as a selective inhibitor of MAO-A, N-(4-Aminophenyl)-2-(2-methylphenoxy)butanamide has been shown to have an effect on the expression of various genes, as well as an effect on the activity of various enzymes. N-(4-Aminophenyl)-2-(2-methylphenoxy)butanamide has also been shown to have an effect on the activity of various neurotransmitters, such as serotonin, dopamine, and norepinephrine.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-Aminophenyl)-2-(2-methylphenoxy)butanamide has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it has been shown to be a selective inhibitor of MAO-A, making it useful for studying the effects of MAO-A inhibition. However, N-(4-Aminophenyl)-2-(2-methylphenoxy)butanamide also has some limitations. For example, its effect on other enzymes and receptors is not as well understood as its effect on MAO-A, making it difficult to predict its effects in certain situations.
Orientations Futures
There are a number of potential future directions for the use of N-(4-Aminophenyl)-2-(2-methylphenoxy)butanamide. For example, further research into its ability to act as a substrate or inhibitor of various enzymes could lead to new therapeutic applications. Additionally, further research into its ability to act as a ligand for various receptors could lead to new treatments for neurological conditions. Additionally, further research into its biochemical and physiological effects could lead to a better understanding of its potential therapeutic applications. Finally, further research into its ability to act as a selective inhibitor of MAO-A could lead to new treatments for depression, Alzheimer’s disease, Parkinson’s disease, and other neurological conditions.
Applications De Recherche Scientifique
N-(4-Aminophenyl)-2-(2-methylphenoxy)butanamide has been studied for a variety of applications in scientific research. Its ability to act as a selective inhibitor of MAO-A has been studied for its potential to be used in the treatment of depression, Alzheimer’s disease, Parkinson’s disease, and other neurological conditions. In addition, N-(4-Aminophenyl)-2-(2-methylphenoxy)butanamide has been studied for its ability to act as a substrate or inhibitor of various enzymes, as well as its ability to act as a ligand for various receptors.
Propriétés
IUPAC Name |
N-(4-aminophenyl)-2-(2-methylphenoxy)butanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-3-15(21-16-7-5-4-6-12(16)2)17(20)19-14-10-8-13(18)9-11-14/h4-11,15H,3,18H2,1-2H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTWLLMKNUQJBBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC=C(C=C1)N)OC2=CC=CC=C2C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Aminophenyl)-2-(2-methylphenoxy)butanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(1,3-benzodioxol-5-ylmethyl)-2-thioxo-2,3-dihydro[1]benzofuro[3,2-d]pyrimidin-4(1H)-one](/img/structure/B1389805.png)
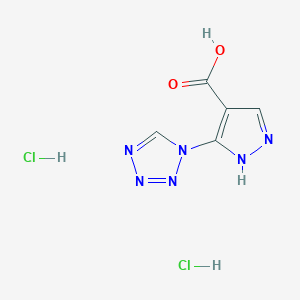
![2-Bromo-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]-acetamide](/img/structure/B1389813.png)
![3-[(2-Bromoacetyl)amino]-N-(sec-butyl)benzamide](/img/structure/B1389815.png)
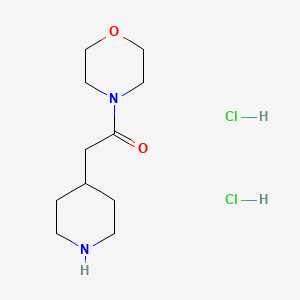
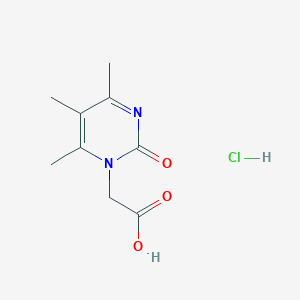
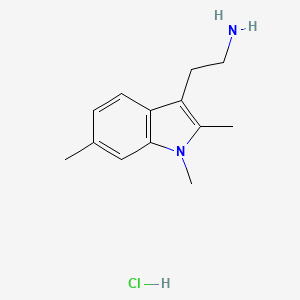
![2-Bromo-N-{4-[(dimethylamino)sulfonyl]-phenyl}acetamide](/img/structure/B1389820.png)
![3-Phenylpropyl 2-[1-(2-bromoacetyl)-3-oxo-2-piperazinyl]acetate](/img/structure/B1389821.png)
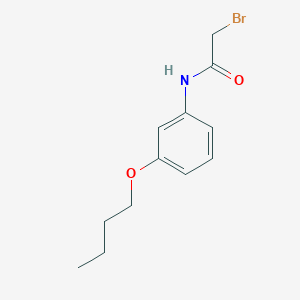
![2-Bromo-N-[3-(isopentyloxy)phenyl]acetamide](/img/structure/B1389824.png)
![2-Bromo-N-[3-(3-phenylpropoxy)phenyl]acetamide](/img/structure/B1389825.png)
![N-{3-[(2-Bromoacetyl)amino]phenyl}butanamide](/img/structure/B1389826.png)
![3-[(2-Bromoacetyl)amino]-N,N-diethylbenzamide](/img/structure/B1389827.png)